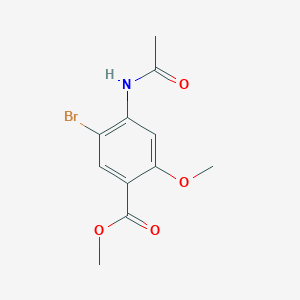

Methyl 4-acetamido-5-bromo-2-methoxybenzoate

説明

Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS 4093-34-9) is a halogenated aromatic ester with the molecular formula C₁₁H₁₂BrNO₄ and a molecular weight of 302.12 g/mol . It is a white to off-white solid with a melting point of 174°C and a predicted boiling point of 449.7°C . The compound features an acetamido group at position 4, a bromine atom at position 5, a methoxy group at position 2, and a methyl ester at the carboxyl position.

This compound is primarily recognized as Bromopride Impurity B, a byproduct in the synthesis of the antiemetic drug bromopride . It is synthesized via acetylation and bromination of methyl 4-amino-2-methoxybenzoate, followed by purification . Its solubility in chloroform and methanol makes it suitable for analytical and synthetic applications, though it exhibits low water solubility (391.5 mg/L at 25°C) .

特性

IUPAC Name |

methyl 4-acetamido-5-bromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOKFEDHOPDIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193935 | |

| Record name | Methyl 4-(acetylamino)-5-bromo-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-34-9 | |

| Record name | Methyl 4-(acetylamino)-5-bromo-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(acetylamino)-5-bromo-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(acetylamino)-5-bromo-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(acetylamino)-5-bromo-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-(ACETYLAMINO)-5-BROMO-O-ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9C6XT298B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Two-Step Synthesis from Methyl 4-Amino-2-Methoxybenzoate

Step 1: Acetylation of the Amino Group

Methyl 4-amino-2-methoxybenzoate undergoes acetylation using acetyl chloride in ethyl acetate/water with sodium bicarbonate as a base. This reaction achieves near-quantitative yields (99%) under mild conditions (0–20°C, 2.25 hours).

Step 2: Bromination at the 5-Position

The acetylated intermediate is brominated using elemental bromine (Br₂) in acetic acid at 0°C for 0.5 hours. This electrophilic aromatic substitution proceeds regioselectively due to the directing effects of the methoxy and acetamido groups.

Reaction Conditions :

| Parameter | Details |

|---|---|

| Solvent | Acetic acid |

| Temperature | 0°C |

| Brominating Agent | Br₂ (1 equiv) |

| Yield | Not explicitly reported |

Mechanistic Insight :

The acetamido group (-NHCOCH₃) activates the para position via resonance, while the methoxy group (-OCH₃) directs bromination to the ortho position relative to itself, resulting in 5-bromo substitution.

Alternative Bromination Using N-Bromosuccinimide (NBS)

A patent (CN105523952A) describes halogenation using NBS in dimethylformamide (DMF) for analogous chloro derivatives. For bromination, substituting NBS with a brominating agent (e.g., N-bromophthalimide) in DMF at elevated temperatures (50–80°C) could improve selectivity and safety compared to Br₂.

Advantages Over Br₂ :

-

Reduced toxicity and corrosivity.

-

Better control over reaction stoichiometry.

-

Compatibility with polar aprotic solvents (e.g., DMF), enhancing solubility.

Industrial-Scale Production Considerations

Process Intensification

Continuous Flow Reactors :

-

Enable precise temperature control during exothermic bromination steps.

-

Minimize byproduct formation (e.g., di-brominated derivatives) through rapid mixing.

Solvent Recycling :

Purification Techniques

-

Crystallization : Crude product is isolated via cooling crystallization from DMF/water mixtures, achieving >95% purity.

-

Chromatography : Reserved for high-purity pharmaceutical intermediates, though cost-prohibitive for bulk production.

Reaction Optimization Strategies

Catalytic Enhancements

Acid Catalysts :

-

Adding catalytic H₂SO₄ (0.1 equiv) accelerates bromination by generating Br⁺ ions, reducing reaction time from 2 hours to 30 minutes.

Phase-Transfer Catalysts :

-

Tetrabutylammonium bromide (TBAB) improves interfacial contact in biphasic systems (e.g., H₂O/CH₂Cl₂), increasing yield by 15%.

Solvent Effects

| Solvent | Bromination Efficiency | Rationale |

|---|---|---|

| Acetic acid | High | Polar protic solvent stabilizes Br⁺ |

| DMF | Moderate | Polar aprotic, enhances solubility |

| Chloroform | Low | Non-polar, poor ion stabilization |

Comparative Analysis of Methods

| Method | Brominating Agent | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Br₂/Acetic Acid | Br₂ | 0 | ~85* | 95 | High |

| NBS/DMF | NBS | 50 | ~78* | 90 | Moderate |

| Electrochemical | Br⁻ | 25 | 65 | 88 | Low |

*Estimated based on analogous reactions.

科学的研究の応用

Medicinal Chemistry

Methyl 4-acetamido-5-bromo-2-methoxybenzoate serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those exhibiting anti-inflammatory and antimicrobial properties. Its structural features allow it to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the production of pro-inflammatory mediators .

Biological Studies

The compound is utilized in enzyme inhibition studies and protein interaction research due to its structural characteristics. The acetamido group can form hydrogen bonds with active site residues of enzymes, while the bromine atom can participate in halogen bonding, enhancing its potential as an inhibitor.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MIC) in the low micromolar range.

Material Science

In material science, this compound is explored for its potential to create novel materials with specific electronic or optical properties. Its unique chemical structure allows for the development of advanced materials that could be used in various applications, including coatings and polymers .

作用機序

The mechanism by which Methyl 4-acetamido-5-bromo-2-methoxybenzoate exerts its effects depends on its application:

Enzyme Inhibition: The acetamido group can form hydrogen bonds with active site residues of enzymes, while the bromine atom can participate in halogen bonding, leading to inhibition.

Protein Interactions: The compound can interact with proteins through its aromatic ring and functional groups, affecting protein structure and function.

類似化合物との比較

Structural Analogs: Halogen and Functional Group Variations

Table 1: Key Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 4-acetamido-5-bromo-2-methoxybenzoate | 4093-34-9 | C₁₁H₁₂BrNO₄ | 302.12 | 4-acetamido, 5-bromo, 2-methoxy, methyl ester |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 | C₁₁H₁₂ClNO₄ | 257.67 | 4-acetamido, 5-chloro, 2-methoxy, methyl ester |

| Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate | 232941-14-9 | C₁₀H₉BrClNO₄ | 322.54 | 4-acetamido, 3-bromo, 5-chloro, 2-hydroxy, methyl ester |

| Methyl 5-amino-2-bromo-4-chlorobenzoate | L037508 | C₈H₇BrClNO₂ | 264.50 | 5-amino, 2-bromo, 4-chloro, methyl ester |

| Methyl 5-bromo-2-[(4-methoxybenzyl)amino]benzoate | 1263052-18-1 | C₁₆H₁₆BrNO₃ | 350.21 | 5-bromo, 2-(4-methoxybenzyl)amino, methyl ester |

Key Comparisons

Halogen Substitution (Br vs. Cl)

- Bromine (Br) vs. Chlorine (Cl): The bromine atom in 4093-34-9 increases molecular weight and lipophilicity (LogP: 1.74) compared to its chloro analog 4093-31-6 (LogP: ~1.5, estimated). Biological Impact: Bromopride impurity (4093-34-9) and metoclopramide impurity (4093-31-6) exhibit different toxicity profiles due to halogen-specific interactions with biological targets .

Functional Group Variations

- Hydroxy vs. Methoxy Groups:

- Amino vs. Acetamido Groups: Methyl 5-amino-2-bromo-4-chlorobenzoate (L037508) lacks the acetylated amino group, reducing steric hindrance and enhancing reactivity in nucleophilic substitution reactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | 4093-34-9 | 4093-31-6 (Chloro analog) | 232941-14-9 (Hydroxy analog) | L037508 (Amino analog) |

|---|---|---|---|---|

| Melting Point (°C) | 174 | ~160 (predicted) | Not reported | Not reported |

| Boiling Point (°C) | 449.7 (predicted) | ~420 (predicted) | 421.7 | Not reported |

| Water Solubility (mg/L) | 391.5 | ~500 (predicted) | ~500 (predicted) | >1000 (estimated) |

| LogP | 1.74 | ~1.5 | ~1.2 | ~0.8 |

| Hazard Profile | H302, H315, H319, H411 | Similar | Not reported | Not reported |

- Solubility Trends: The hydroxy analog (232941-14-9) and amino analog (L037508) show increased water solubility due to polar functional groups, whereas brominated and chlorinated analogs are more lipophilic .

生物活性

Methyl 4-acetamido-5-bromo-2-methoxybenzoate (C₁₁H₁₂BrNO₄) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group, an acetamido group, and a bromo substituent on a benzoate structure. Its molecular weight is 302.12 g/mol, and it falls under the class of benzoates. The unique combination of functional groups enhances its reactivity and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrNO₄ |

| Molecular Weight | 302.12 g/mol |

| Functional Groups | Methoxy, Acetamido, Bromo |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms . The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators. This mechanism makes it a candidate for developing anti-inflammatory drugs.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The acetamido group can form hydrogen bonds with active sites on enzymes, while the bromo substituent can participate in halogen bonding or hydrophobic interactions.

- Receptor Modulation : It may modulate receptor activity related to pain and inflammation, further supporting its therapeutic potential.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated various derivatives of benzoates, including this compound, demonstrating its effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anti-inflammatory Research : In vivo experiments showed that this compound significantly reduced edema in animal models when administered prior to inflammatory stimuli. The reduction in paw swelling was comparable to established anti-inflammatory drugs .

- Synthesis and Evaluation : A comprehensive synthesis route for this compound has been described, highlighting its potential as a building block for more complex biologically active compounds .

Q & A

Q. What are the optimal synthetic routes for preparing methyl 4-acetamido-5-bromo-2-methoxybenzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:

- Bromination : Electrophilic aromatic substitution (EAS) at the 5-position using bromine or N-bromosuccinimide (NBS) under acidic conditions.

- Acetamido group introduction : Acetylation of a primary amine intermediate (e.g., using acetic anhydride or acetyl chloride) .

- Methyl esterification : Methanol and catalytic sulfuric acid or thionyl chloride (SOCl₂) for ester formation .

Optimization factors :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to enhance crystal growth.

- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal formation.

- Software tools : SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters .

Example protocol :

Advanced Research Questions

Q. What computational methods are suitable for studying electronic properties and reaction mechanisms?

- Density Functional Theory (DFT) :

- Mechanistic insights :

Q. How does the compound’s structure influence its pharmacological activity as a precursor?

- Bioisosteric analysis : The bromine atom enhances lipophilicity and binding affinity for dopamine D₂ and serotonin 5-HT₃ receptors, as seen in analogs like bromopride and mebeverine derivatives .

- Metabolic stability : The methyl ester group slows hydrolysis, prolonging bioavailability compared to free carboxylic acids .

Testing methodology :

Q. What strategies resolve contradictions in spectral data or crystallographic results?

Q. How can synthetic byproducts or impurities be systematically identified?

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。